Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-

Lipophilicity Drug-likeness Lead optimization

Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- (CAS 656835-87-9) is a synthetic small molecule belonging to the N-acylguanidine subclass of benzamide derivatives, with molecular formula C20H23N3O2 and a molecular weight of 337.42 g/mol. It features a benzoyl moiety linked via a central carbon atom to both a piperidine ring and a 4-methoxyphenylamino substituent, forming an N-acylguanidine core that functions as a reduced-basicity bioisostere of guanidine.

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
CAS No. 656835-87-9
Cat. No. B12521026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-
CAS656835-87-9
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=C(NC(=O)C2=CC=CC=C2)N3CCCCC3
InChIInChI=1S/C20H23N3O2/c1-25-18-12-10-17(11-13-18)21-20(23-14-6-3-7-15-23)22-19(24)16-8-4-2-5-9-16/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,21,22,24)
InChIKeyFBZVXNXNLACQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- (CAS 656835-87-9): Chemical Identity and Physicochemical Profile


Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- (CAS 656835-87-9) is a synthetic small molecule belonging to the N-acylguanidine subclass of benzamide derivatives, with molecular formula C20H23N3O2 and a molecular weight of 337.42 g/mol . It features a benzoyl moiety linked via a central carbon atom to both a piperidine ring and a 4-methoxyphenylamino substituent, forming an N-acylguanidine core that functions as a reduced-basicity bioisostere of guanidine [1]. Its computed physicochemical properties include a polar surface area (PSA) of 57.42 Ų and a calculated LogP of 4.11, indicating moderate lipophilicity balanced by hydrogen-bonding capacity (1 H-bond donor, 3 H-bond acceptors) .

Why Generic Substitution Fails for Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- (CAS 656835-87-9): Physicochemical Non-Interchangeability with Closest Structural Analogs


Benzamide N-acylguanidines with different N'-substituents cannot be treated as interchangeable building blocks. The 4-methoxyphenyl group in CAS 656835-87-9 imparts a LogP of 4.11 and PSA of 57.42 Ų , whereas the closest commercially cataloged analog—the N-butyl variant (CAS 656835-92-6)—has a lower molecular weight (287.40 g/mol), one fewer hydrogen-bond acceptor, and a distinctly different lipophilicity profile that shifts both membrane permeability and solubility . These physicochemical differences directly affect solid-state stability, formulation compatibility, and chromatographic behavior, meaning that procurement of an incorrect analog cannot be remedied by simple stoichiometric adjustment in a synthetic sequence. The quantitative evidence presented below establishes the measurable dimensions along which this specific compound diverges from its nearest structural relatives.

Quantitative Differentiation Evidence for Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- (CAS 656835-87-9) Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 4-Methoxyphenyl vs. N-Butyl Analog

The calculated LogP for the target compound (4-methoxyphenyl substituent) is 4.11 , while the closest commercially cataloged N-alkyl analog—N-(N-butyl-C-piperidin-1-ylcarbonimidoyl)benzamide (CAS 656835-92-6)—has a lower LogP (~2.9, estimated by fragment-based calculation using the CLogP method for a C4 alkyl chain replacing the 4-methoxyphenyl ring) . This represents a calculated difference of approximately 1.2 LogP units, corresponding to roughly a 16-fold difference in octanol-water partition coefficient. The higher LogP of the target compound predicts superior membrane permeability but reduced aqueous solubility relative to the N-butyl analog [1].

Lipophilicity Drug-likeness Lead optimization

Hydrogen-Bond Acceptor Count: Impact on PSA and Oral Bioavailability Prediction

The target compound possesses a computed polar surface area (PSA) of 57.42 Ų and contains 3 hydrogen-bond acceptor atoms (two carbonyl oxygens and the methoxy oxygen of the 4-methoxyphenyl group) plus 1 hydrogen-bond donor . In contrast, the N-butyl analog (CAS 656835-92-6) has only 2 hydrogen-bond acceptors and an estimated PSA of approximately 45 Ų, lacking the methoxy oxygen atom . The additional H-bond acceptor in the target compound increases PSA by approximately 12 Ų, which predicts moderately reduced passive transcellular permeability but enhanced aqueous solubility relative to the N-butyl analog. Both compounds remain within Lipinski Rule of Five space (PSA < 140 Ų), but the 12 Ų difference shifts the target compound closer to the upper boundary for favorable oral absorption [1].

Polar surface area Oral bioavailability Lipinski Rule of Five

Molecular Weight and Rotatable Bond Differentiation: Implications for Passive Permeability

The target compound has a molecular weight of 337.42 g/mol and contains 5 rotatable bonds , whereas the N-butyl analog (CAS 656835-92-6) has a molecular weight of 287.40 g/mol and 6 rotatable bonds . The 50.02 g/mol molecular weight increase in the target compound is attributable to the replacement of the butyl chain (57.12 g/mol) with the 4-methoxyphenyl group (107.13 g/mol). Despite having a lower rotatable bond count (5 vs. 6), the higher molecular weight of the target compound places it closer to the upper boundary of preferred lead-like space (MW ≤ 350 g/mol), which may influence passive diffusion rates across lipid bilayers [1].

Molecular weight Rotatable bonds Membrane permeability

N-Acylguanidine Core Basicity: Class-Level Differentiation from Classical Guanidines

The target compound contains an N-acylguanidine core, in which the electron-withdrawing benzoyl group reduces the basicity of the guanidine moiety by approximately 4–5 pKa units relative to unsubstituted guanidine (pKa ≈ 13.6) [1]. This reduced basicity is a hallmark of the N-acylguanidine class, enabling these compounds to remain predominantly unprotonated at physiological pH (pKa ≈ 8–9) [2]. In contrast, classical guanidine-containing analogs (e.g., simple phenylguanidines) have pKa values >12 and exist almost entirely in the protonated form at pH 7.4. This class-level difference has direct consequences: the target compound's lower basicity predicts enhanced membrane permeability, reduced hERG channel interactions, and improved CNS penetration potential relative to classical guanidine analogs. No direct head-to-head pKa measurement for CAS 656835-87-9 versus a specific comparator is publicly available; this evidence represents a class-level inference .

Basicity Bioisosterism N-acylguanidine

Synthetic Utility: One-Step Access via Vilsmeier-Type Chemistry

The general class of N-acylguanidines—to which CAS 656835-87-9 belongs—can be synthesized in a single step from primary amides via adapted Vilsmeier conditions, as demonstrated by Jaster et al. (2023) for structurally related N-acylguanidines [1]. This one-step protocol yields quantitative conversion and is operationally simpler than the multi-step sequences typically required for classical guanidine analogs, which often necessitate protective-group strategies due to the high basicity of the guanidine nitrogen. While no synthesis of CAS 656835-87-9 specifically has been published using this method, the structural homology of the N-acylguanidine core supports its applicability. In contrast, the N-chloro analog (CAS 58476-82-7) requires a distinct synthetic route involving chlorination of the guanidine nitrogen, which introduces additional handling challenges due to the reactivity of the N–Cl bond [2].

Synthetic accessibility Vilsmeier reaction Acylguanidine synthesis

Best Research and Industrial Application Scenarios for Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- (CAS 656835-87-9)


Medicinal Chemistry Lead Optimization: Profiling N-Acylguanidine Bioisosteres for GPCR Targets

In GPCR-targeted drug discovery programs where guanidine-containing ligands suffer from poor membrane permeability due to permanent protonation at physiological pH, CAS 656835-87-9 serves as a reduced-basicity N-acylguanidine scaffold (estimated pKa ≈ 8–9 vs. >12 for classical guanidines) [1]. Its LogP of 4.11 and PSA of 57.42 Ų position it favorably for passive membrane penetration while retaining sufficient polarity for target engagement . Procurement of this specific compound is warranted when structure-activity relationship (SAR) studies require systematic exploration of 4-methoxyphenyl substitution effects on lipophilicity and H-bond acceptor count—parameters that directly influence receptor binding kinetics and selectivity profiles.

Synthetic Method Development: Validating One-Pot N-Acylguanidine Formation Protocols

The N-acylguanidine core of CAS 656835-87-9 represents a scaffold amenable to the one-step Vilsmeier-type synthesis reported by Jaster et al. (2023), which delivers quantitative yields for structurally related N-acylguanidines [2]. This compound can serve as a validation substrate for optimizing reaction conditions (temperature, solvent, stoichiometry) in academic and industrial process chemistry laboratories. Its distinct chromatographic profile, arising from its specific LogP and PSA , facilitates straightforward reaction monitoring by TLC or HPLC, making it a practical model substrate for method development.

Reference Standard for Analytical Method Development: HPLC Purity and LogP Determination

With its well-defined physicochemical parameters—including a PSA of 57.42 Ų, LogP of 4.11, and molecular weight of 337.42 g/mol—CAS 656835-87-9 is suitable as a reference standard for calibrating reversed-phase HPLC methods used to assess purity and lipophilicity of benzamide-derived compound libraries . Its retention time can serve as a benchmark for establishing gradient elution protocols, and its computed LogP provides a calibration point for in silico LogP prediction tools. This application is particularly relevant for analytical chemistry groups supporting medicinal chemistry campaigns where accurate LogP determination is critical for prioritizing compounds for in vitro ADME assays.

Pharmacokinetic Profiling: Evaluating the Impact of 4-Methoxyphenyl Substitution on Membrane Permeability

The 4-methoxyphenyl substituent in CAS 656835-87-9 contributes a calculated LogP increase of approximately 1.2 units versus the N-butyl analog (CAS 656835-92-6), predicting a ~16-fold higher partition coefficient [3]. This compound is therefore a useful tool compound for in vitro permeability assays (e.g., Caco-2 or PAMPA) designed to correlate computed LogP with experimentally measured apparent permeability (Papp). Procurement of this specific compound enables direct comparison with the N-butyl analog to isolate the effect of the 4-methoxyphenyl group on membrane transit, informing the design of analogs with optimized bioavailability profiles.

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